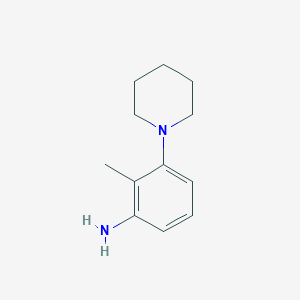

2-Methyl-3-(piperidin-1-yl)aniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-3-piperidin-1-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-10-11(13)6-5-7-12(10)14-8-3-2-4-9-14/h5-7H,2-4,8-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWOCROPCEZGXAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N2CCCCC2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 3 Piperidin 1 Yl Aniline and Analogues

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of the target molecule, 2-Methyl-3-(piperidin-1-yl)aniline, suggests two primary disconnection points. The first key disconnection is the carbon-nitrogen bond between the aniline (B41778) ring and the piperidine (B6355638) nitrogen. This bond can be formed through nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. This approach would involve a 1,2-disubstituted benzene (B151609) derivative and piperidine as the key starting materials.

A second logical disconnection is at the C-NH2 bond of the aniline. This suggests the introduction of the amino group in a late-stage transformation, typically through the reduction of a nitro group. This strategy is advantageous as the nitro group can influence the regioselectivity of earlier synthetic steps and is readily converted to the desired amine.

Combining these approaches, a plausible retrosynthetic pathway starts with a suitably substituted nitrobenzene. For instance, a 1-halo-2-methyl-3-nitrobenzene could be coupled with piperidine, followed by the reduction of the nitro group to the aniline.

Strategies for Aniline Core Introduction

The formation of the aniline core is a critical aspect of the synthesis. Two prevalent methods for this transformation are the reduction of nitroaromatic precursors and transition metal-catalyzed amination reactions.

The reduction of a nitro group is one of the most reliable methods for the synthesis of anilines. Aromatic nitro compounds are often readily available through electrophilic nitration of benzene derivatives. nih.gov The reduction of the nitro group to an amine is a six-electron process that can be achieved through various methods, often proceeding through nitrosobenzene (B162901) and hydroxylamine (B1172632) intermediates. chemrxiv.org

Commonly used methods include catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net Another effective method is the use of metals in acidic media, such as iron, zinc, or tin. researchgate.net For instance, activated iron generated from Fe/HCl is a classic and cost-effective method that tolerates a variety of other functional groups. chemrxiv.orgresearchgate.net

| Reagent/Catalyst | Conditions | Selectivity | Reference |

|---|---|---|---|

| Fe/HCl (Béchamp reduction) | Acidic, aqueous | Tolerates many functional groups | researchgate.net |

| H2, Pd/C | Various solvents, ambient or elevated pressure/temperature | High efficiency, may reduce other functional groups | researchgate.net |

| Hydrazine hydrate, Raney Nickel | Alcoholic solvent | Effective, avoids high pressure H2 | researchgate.net |

| Fe-MoS2 nanozyme, Na2S·9H2O | Aqueous, 30 °C | High selectivity for aniline | chemrxiv.org |

Transition metal-catalyzed cross-coupling reactions provide a powerful means to form the C-N bond of the aniline. These reactions are valued for their broad substrate scope and functional group tolerance. wikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. wikipedia.orgorganic-chemistry.org The development of various phosphine (B1218219) ligands has been crucial to the success and broad applicability of this reaction, allowing for the coupling of a wide range of amines, including primary anilines and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.orgrug.nl The choice of ligand is often dependent on the specific substrates being coupled. rug.nl

| Catalyst System (Precatalyst/Ligand) | Aryl Halide/Pseudohalide | Amine Source | Base | Reference |

|---|---|---|---|---|

| Pd(OAc)2 / BINAP or DPPF | Aryl Iodides, Triflates | Primary Amines | NaO-t-Bu | wikipedia.org |

| Pd2(dba)3 / XPhos | Aryl Chlorides, Bromides | Primary/Secondary Amines | K3PO4 or Cs2CO3 | rug.nl |

| [(CyPF-tBu)PdCl2] | Heteroaryl Halides | Primary/Secondary Amines | NaO-t-Bu | organic-chemistry.org |

| Pd(OAc)2 / RuPhos | Aryl Chlorides | Secondary Amines | K2CO3 | rug.nl |

The Ullmann condensation is a copper-catalyzed reaction that also forms C-N bonds. wikipedia.org Traditionally, these reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements, including the use of ligands like L-proline or N-methylglycine, have enabled these reactions to proceed under milder conditions. researchgate.net The Ullmann reaction is a viable alternative to palladium-catalyzed methods, particularly for large-scale synthesis due to the lower cost of copper. researchgate.netfrontiersin.org Unprotected anilines have been reported to have variable success as coupling partners in Ullmann reactions. google.com

Synthesis of the Piperidine Moiety

The piperidine ring is a common structural motif, and numerous methods exist for its synthesis. These can be broadly categorized into cyclization strategies and the hydrogenation of pyridine (B92270) precursors.

Intramolecular cyclization reactions are a primary strategy for constructing the piperidine ring. nih.gov These methods often involve the formation of a key C-N or C-C bond to close the six-membered ring.

Some notable cyclization strategies include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a direct route to substituted piperidines. nih.govbeilstein-journals.org

Radical Cyclization: Radical-mediated cyclization of unsaturated amines can be initiated by various radical initiators to form the piperidine ring. nih.govorganic-chemistry.org

Aza-Prins Cyclization: The reaction of N-tosyl homoallylamine with carbonyl compounds, catalyzed by a Lewis acid like AlCl3, can yield substituted piperidines. organic-chemistry.org

Electroreductive Cyclization: The electrochemical reduction of an imine in the presence of a dihaloalkane can lead to the formation of piperidine derivatives in a flow microreactor. nih.govbeilstein-journals.org

| Method | Key Reactants | Catalyst/Conditions | Reference |

|---|---|---|---|

| Aza-Prins Cyclization | N-Tosyl homoallylamine, Aldehyde/Ketone | AlCl3 | organic-chemistry.org |

| Organocatalytic Mannich-Reductive Cyclization | N-PMP aldimine, Glutaraldehyde | Organocatalyst, Reductive workup | rsc.org |

| Electroreductive Cyclization | Imine, Terminal dihaloalkane | Electrochemical cell | nih.govbeilstein-journals.org |

| Wacker-type Aerobic Oxidative Cyclization | Alkene with tethered amine | Pd(DMSO)2(TFA)2, O2 | organic-chemistry.org |

The catalytic hydrogenation of pyridines is a straightforward and widely used method for the synthesis of piperidines. This reaction involves the reduction of the aromatic pyridine ring to the saturated piperidine ring. vt.edu The process typically requires a catalyst and a source of hydrogen. cdnsciencepub.com

A range of catalytic systems have been developed for this transformation. Heterogeneous catalysts such as rhodium on carbon (Rh/C) are effective. acs.org Homogeneous catalysts, including specific iridium(III) and cerium(II) hydride complexes, have also been shown to be highly efficient and selective, even in the presence of other reducible functional groups. chemrxiv.orgacs.org Electrocatalytic hydrogenation using an anion-exchange membrane electrolyzer has emerged as a sustainable method that operates at ambient temperature and pressure. acs.org The reaction pathway generally involves the stepwise hydrogenation of the pyridine ring. cdnsciencepub.com

Mannich-Type Reactions in Piperidine Synthesis

The Mannich reaction is a cornerstone in the synthesis of piperidine rings, offering a versatile three-component condensation of an amine, a non-enolizable aldehyde (like formaldehyde), and a carbon acid. rsc.org In the context of synthesizing piperidine-containing compounds, this reaction can be adapted in several ways. For instance, the synthesis of bis-spiro piperidine derivatives has been achieved through a one-pot, three-component reaction of aromatic amines, formaldehyde, and dimedone. rsc.org The efficiency of this reaction is highly dependent on the catalyst and solvent system used. rsc.org

Inspired by the biosynthesis of piperidine alkaloids, where L-lysine is converted into Δ¹-piperideine, researchers have developed a vinylogous Mannich-type reaction (VMR). rsc.org This biomimetic approach utilizes a functionalized dienolate, which reacts in a stereoselective three-component manner to yield a chiral dihydropyridinone, a versatile intermediate for creating a variety of substituted chiral piperidines. rsc.org

Furthermore, enantioselective methods for synthesizing piperidine-containing alkaloids have been developed using Mannich-type additions to nitrones. These methods can proceed either under catalyst-free conditions with β-ketoacids or with methyl ketones in the presence of chiral thioureas, yielding β-N-hydroxy-aminoketones with high enantioselectivity (up to 98%). nih.gov These reactions provide a broad scope for producing a diverse array of 2-substituted piperidine structures. nih.gov

Functionalization of Amine and Aromatic Moieties

N-Alkylation and N-Arylation Strategies

The functionalization of the amine groups in this compound and its analogues is critical for modifying their properties. N-alkylation and N-arylation are primary strategies to achieve this. A catalyst-free, multicomponent reaction has been developed for the N-alkylation of secondary amines using cyclic tertiary amines as the alkyl source, coupled with N'-arylation using electron-deficient aryl halides. researchgate.netnih.gov This method proceeds through a C-N bond cleavage of the cyclic tertiary amine. researchgate.netnih.gov

Copper-catalyzed N-arylation is another widely used method, proving effective for a variety of nitrogen-containing heterocycles, including anilines, using aryl halides. mdpi.com Optimization studies for such reactions often involve screening different copper sources, ligands, bases, and solvents to achieve high yields. mdpi.com For instance, the synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides involves the N-alkylation of an N-phenyl carboxamide intermediate with 1-(3-chloropropyl)piperidine. nih.gov This reaction often employs a strong base like sodium hydride (NaH) and may use a Finkelstein reaction in situ to convert the chloroalkane to a more reactive iodoalkane. nih.gov

Direct N-methylation of anilines can be achieved using reagents like iodomethane (B122720) in the presence of a base such as sodium hydride. nih.gov Transition metal-free approaches for N-arylation have also been developed, utilizing unsymmetric diaryliodonium salts, which allow for the transfer of various aryl groups with high chemoselectivity and without racemization at adjacent chiral centers. nih.gov

Electrophilic and Nucleophilic Substitutions on the Aniline Ring

The aromatic ring of aniline derivatives is susceptible to both electrophilic and nucleophilic substitution, allowing for the introduction of various functional groups. The directing effects of the amino and methyl groups on the this compound ring guide the position of substitution. Electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation are common. For example, the nitration of 3-(piperidin-1-yl)aniline with a mixture of nitric and sulfuric acid introduces a nitro group at the 2-position. evitachem.com The regioselectivity of these substitutions can be influenced by steric hindrance. In the case of N,N-dimethyl-3-(piperidin-1-yl)aniline, electrophilic attack occurs ortho to the less sterically hindered N,N-dimethylamino group and para to the bulkier piperidine group. rsc.org

Nucleophilic aromatic substitution (SNAr) is particularly effective on aromatic rings that are electron-deficient, often through the presence of strong electron-withdrawing groups or by converting the ring into a cationic species. For instance, the fluorination of pyridines can make them susceptible to SNAr, allowing for the introduction of various nucleophiles under mild conditions. researchgate.net The synthesis of complex indolines and dihydrobenzofurans can be achieved through a one-pot process involving iron(III)-catalyzed iodination or bromination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular C-N or C-O bond formation. aablocks.com This strategy has been successfully applied to a range of substituted anisoles, anilines, and acetanilides. aablocks.com

Exploration of Stereoselective Synthetic Routes

Achieving stereocontrol is a significant challenge and a key goal in the synthesis of complex molecules. For piperidine derivatives, several stereoselective strategies have been explored. Asymmetric Mannich reactions are a powerful tool, where stereoselectivity is induced using one of three main approaches: a chiral pool-based method (internal asymmetric induction), a chiral auxiliary-based method (relayed asymmetric induction), or an asymmetric catalysis-based method (external asymmetric induction). ru.nlresearchgate.net These methods have been successfully employed in the total synthesis of various piperidine alkaloids. nih.govru.nlresearchgate.net

One notable example involves a stereoselective three-component vinylogous Mannich reaction that yields a chiral dihydropyridinone, serving as a key building block for natural alkaloids like (+)-241D and isosolenopsin A. rsc.org Another approach is the diastereoselective reductive cyclization of amino acetals that were initially formed through a nitro-Mannich reaction, where the stereochemistry established in the Mannich step is retained in the final piperidine product. mdpi.com

Solid-phase synthesis has also been utilized to achieve stereocontrol. An efficient synthesis of tetrasubstituted benzimidazolinopiperazinones was developed via a tandem N-acyliminium ion cyclization–nucleophilic addition reaction on a solid support, which proceeded with complete stereocontrol over a newly formed stereogenic center. acs.org Furthermore, the one-pot stereoselective reaction of N-(aryl)propanehydrazonoyl chlorides with aromatic aldehydes in the presence of piperidine has been shown to produce complex piperidinyl amidrazones, with the stereochemistry confirmed by X-ray analysis. nih.gov

Optimization of Reaction Conditions and Process Efficiency

In a study on the synthesis of bis-spiro piperidines via a Mannich-type reaction, various solvents such as dichloromethane, ethanol, and water were screened, and the amount of the nanocatalyst was varied to find the optimal conditions that provided the highest yield in the shortest time. rsc.org Similarly, for the copper-catalyzed N-arylation of heterocycles, optimization involves testing different ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and reaction temperatures to drive the reaction to completion. mdpi.comrsc.org

The development of one-pot procedures significantly enhances process efficiency by reducing the number of workup and purification steps. A catalyst- and additive-free method for synthesizing 2-benzyl-N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines highlights the potential for scalable, efficient synthesis. beilstein-journals.org The practicability of this protocol was demonstrated on a gram scale and through a successive one-pot procedure. beilstein-journals.org In another example, the one-pot synthesis of indolines was optimized by identifying the most effective N-protecting group (tosyl) and reaction conditions for the tandem iron-catalyzed iodination and copper-catalyzed cyclization, resulting in high yields for a variety of substrates. aablocks.com

Interactive Data Tables:

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicities for 2-Methyl-3-(piperidin-1-yl)aniline, are not available in the reviewed literature. This information is crucial for confirming the connectivity of the atoms and the precise arrangement of the methyl, amino, and piperidinyl groups on the aniline (B41778) ring.

Infrared (IR) Spectroscopy for Functional Group Analysis

A documented Infrared (IR) spectrum for this compound, which would identify characteristic absorption bands for N-H stretching of the primary amine, C-N stretching of the aromatic and aliphatic amines, C-H bonds of the aromatic ring, methyl group, and piperidine (B6355638) ring, and aromatic C=C bending, could not be located.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Published mass spectrometry data, including the exact mass for molecular ion peak ([M]⁺ or [M+H]⁺) from high-resolution mass spectrometry (HRMS) and the fragmentation pattern from techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID), are absent from the scientific record for this compound. This data is essential for confirming the molecular formula (C₁₂H₁₈N₂) and providing insights into the molecule's structural components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

There is no available UV-Vis absorption spectrum for this compound in the literature. Such a spectrum would provide information on the wavelengths of maximum absorbance (λmax), corresponding to π→π* and n→π* electronic transitions within the conjugated aromatic system, and how the substituents influence these transitions.

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

A single-crystal X-ray diffraction study for this compound has not been reported. libretexts.org This analytical technique is the definitive method for determining the solid-state three-dimensional structure, including bond lengths, bond angles, torsion angles, and intermolecular interactions in the crystal lattice. Without a solved crystal structure, a definitive analysis of its molecular architecture is not possible.

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Specific methods employing chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) for the purity assessment of this compound have not been detailed in accessible literature. Information regarding retention times, suitable mobile and stationary phases, and detector response is therefore unavailable. Furthermore, as the molecule is achiral, enantiomeric separation is not applicable.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometric Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 2-Methyl-3-(piperidin-1-yl)aniline, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be instrumental in determining its optimized geometry. bohrium.comresearchgate.netiucr.org These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C-N (aniline) | 1.40 Å |

| Bond Length | C-N (piperidine) | 1.47 Å |

| Bond Angle | C-N-C (piperidine) | 112° |

| Dihedral Angle | C-C-N-C (aniline-piperidine) | 45° |

Note: The data in this table is illustrative and not based on actual experimental or calculated findings for this compound.

Ab Initio Methods in Conformational Analysis

Ab initio methods are computational chemistry methods based on quantum chemistry. researchgate.netresearchgate.net A conformational analysis of this compound using ab initio methods, such as Hartree-Fock (HF) or more advanced correlated methods like Møller-Plesset perturbation theory (MP2), would be essential to explore its potential conformers. researchgate.netarcjournals.org The piperidine (B6355638) ring can exist in chair, boat, and twist-boat conformations, and the orientation of the piperidine and methyl groups relative to the aniline (B41778) ring can lead to various stable and transient geometries. acs.org Such studies would reveal the relative energies of these conformers, identifying the global minimum energy structure and the energy barriers between different conformations. arcjournals.orgacs.org

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can predict the molecule's reactivity and electronic properties. mdpi.comresearchgate.net The HOMO-LUMO energy gap is a particularly important parameter; a smaller gap generally indicates higher reactivity. mdpi.com For this compound, the distribution of HOMO and LUMO densities would highlight the regions most susceptible to electrophilic and nucleophilic attack, respectively. The nitrogen atom of the aniline group and the piperidine nitrogen would likely play significant roles in the molecule's frontier orbitals. nih.govresearchgate.net

Table 2: Hypothetical FMO Properties of this compound (Illustrative)

| Property | Calculated Value (Illustrative) |

| HOMO Energy | -5.5 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 5.0 eV |

Note: The data in this table is illustrative and not based on actual experimental or calculated findings for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. bohrium.com For this compound, an MEP map would illustrate the electron-rich and electron-poor regions. Typically, red-colored areas indicate negative electrostatic potential, often associated with lone pairs of electrons on heteroatoms like nitrogen and oxygen, which are susceptible to electrophilic attack. Blue-colored areas represent positive electrostatic potential, usually around hydrogen atoms attached to electronegative atoms, indicating sites for nucleophilic attack. The MEP surface would be crucial in predicting the molecule's interaction with other molecules and its reactivity patterns. researchgate.net

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. mdpi.comresearchgate.net By performing frequency calculations using DFT methods, one can obtain the theoretical vibrational modes of this compound. mjcce.org.mk These calculated frequencies, often scaled to correct for anharmonicity and basis set limitations, can be compared with experimental spectra to assign specific vibrational bands to the corresponding functional groups and molecular motions (e.g., N-H stretching of the aniline, C-H stretching of the methyl and piperidine groups, and ring vibrations). mdpi.comresearchgate.net

Table 3: Hypothetical Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) |

| N-H Stretch (Aniline) | 3450 |

| C-H Stretch (Aromatic) | 3100 |

| C-H Stretch (Aliphatic) | 2950 |

| C-N Stretch | 1300 |

Note: The data in this table is illustrative and not based on actual experimental or calculated findings for this compound.

Molecular Dynamics Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. csic.esmdpi.com For this compound, an MD simulation would reveal its conformational landscape, showing how the molecule explores different shapes and orientations at a given temperature. nih.gov This would be particularly useful for understanding the flexibility of the piperidine ring and the rotation around the bond connecting it to the aniline ring. The simulation could also provide information on the stability of different conformers and the transitions between them. csic.esmdpi.com

Chemical Reactivity and Derivatization Strategies

Reactions at the Aniline (B41778) Nitrogen and Aromatic Ring

The reactivity of the aniline moiety in 2-Methyl-3-(piperidin-1-yl)aniline is characterized by the nucleophilicity of the primary amine and the susceptibility of the aromatic ring to electrophilic substitution. wikipedia.orgchemistrysteps.com

The primary amino group (-NH2) can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides (anilides). wikipedia.org This transformation is often used as a protective strategy to moderate the activating effect of the amino group and prevent side reactions during electrophilic substitution on the aromatic ring. wikipedia.org Similarly, alkylation of the aniline nitrogen can occur, though it may lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. vedantu.com

A key reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (generated in situ from NaNO2 and a strong acid) to form a diazonium salt. wikipedia.orgqorganica.com These salts are highly valuable synthetic intermediates. They can be converted into a wide array of functional groups, including hydroxyl, cyano, and halides, through reactions like the Sandmeyer reaction. wikipedia.org

The aromatic ring itself is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino and piperidinyl groups. byjus.com These groups are ortho-, para-directors, meaning incoming electrophiles will preferentially add to the positions ortho and para to them. byjus.com In the case of this compound, the positions ortho and para to the powerful amino group are positions 2 (blocked by the methyl group), 4, and 6. The piperidinyl group also activates positions 2, 4, and 6 relative to its own position. Therefore, electrophilic attack is most likely to occur at positions 4 and 6 of the benzene (B151609) ring. Reactions such as halogenation (e.g., with bromine water) can lead to poly-substituted products due to the high activation of the ring. byjus.com Nitration and sulfonation are also common electrophilic substitution reactions for anilines. byjus.com However, nitration in strongly acidic conditions can lead to the formation of meta-substituted products because the amino group gets protonated to the anilinium ion (-NH3+), which is a deactivating, meta-directing group. chemistrysteps.combyjus.com

Table 1: Representative Reactions at the Aniline and Aromatic Ring

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

|---|---|---|---|

| Acylation | Acetyl Chloride | Aniline Nitrogen | Acetanilide derivative |

| Diazotization | NaNO2, HCl (aq) | Aniline Nitrogen | Diazonium Salt |

| Halogenation | Bromine Water | Aromatic Ring (Positions 4 & 6) | Polybromo-substituted aniline |

Reactivity of the Piperidine (B6355638) Nitrogen

The piperidine nitrogen in this compound is a tertiary aliphatic amine. Generally, aliphatic amines are stronger bases than aromatic amines like aniline. chemistrysteps.com This difference in basicity and nucleophilicity allows for selective reactions at the piperidine nitrogen under conditions that may not affect the aniline nitrogen.

The lone pair of electrons on the piperidine nitrogen makes it nucleophilic, allowing it to react with alkyl halides in quaternization reactions to form quaternary ammonium salts. This process introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. Another potential reaction is the oxidation of the tertiary amine to form an N-oxide, typically using an oxidizing agent like hydrogen peroxide or a peroxy acid.

Oxidation and Reduction Chemistry of the Compound

The oxidation of anilines can be complex, often resulting in the formation of colored products or polymers. The reaction can occur at the nitrogen atom or lead to C-N bond formation. wikipedia.org For this compound, controlled oxidation could potentially lead to compounds like azoxybenzenes, azobenzenes, or hydrazobenzenes, depending on the reaction conditions. The piperidine ring can also be subject to oxidation, for instance, through dehydrogenation to form a tetrahydropyridine (B1245486) intermediate. rsc.orgresearchgate.netrsc.org

The reduction of the aromatic ring of an aniline derivative is possible but typically requires harsh conditions, such as catalytic hydrogenation at high pressure and temperature or a Birch reduction. These methods would convert the phenyl ring into a cyclohexyl ring, fundamentally changing the structure from an aromatic to an aliphatic amine.

Exploration of Novel Reaction Pathways and Heterocyclic Annulations

Substituted anilines are valuable precursors for the synthesis of heterocyclic compounds. Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, are a powerful strategy for creating complex molecular architectures. nih.govchim.itrsc.org

For this compound, several annulation strategies can be envisioned. For example, the aniline could participate in reactions that form quinolines, benzodiazepines, or other fused systems. Three-component reactions, where the aniline, another amine, and a 1,3-dicarbonyl compound react, can lead to the formation of substituted anilines and potentially be adapted for heterocyclic synthesis. beilstein-journals.org

Recent research has explored the cascade conversion of N-aryl piperidines into polycyclic azasilaheterocycles using a B(C6F5)3 catalyst. rsc.orgresearchgate.netrsc.org This process involves dehydrogenation of the piperidine, followed by hydrosilylation and an intramolecular sila-Friedel-Crafts reaction, demonstrating a novel pathway for creating complex, bridged heterocyclic systems from N-aryl piperidines. rsc.orgresearchgate.netrsc.org

Synthesis of Libraries of Analogues for Structure-Activity Profiling

In medicinal chemistry, the synthesis of libraries of related compounds (analogues) is crucial for exploring structure-activity relationships (SAR). ucla.edunih.gov By systematically modifying different parts of a lead molecule, researchers can identify which functional groups are essential for biological activity.

Starting from this compound as a core scaffold, several libraries of analogues could be generated.

Aniline Substitution: The aniline nitrogen can be acylated or alkylated with a variety of substituents to probe the effect of size, electronics, and hydrogen-bonding capacity at this position.

Aromatic Ring Substitution: Electrophilic substitution reactions can introduce different groups (e.g., halogens, nitro, sulfonyl) at the 4- and 6-positions of the aromatic ring.

Piperidine Modification: While more complex, modification of the piperidine ring itself could be explored.

Multi-component Reactions: Three-component reactions are particularly well-suited for library synthesis, allowing for the rapid generation of diverse structures by varying the building blocks. mdpi.com For example, reacting a library of anilines with various ketones and nitriles can produce a wide range of pyrrole-based compounds. mdpi.com

An iterative library synthesis approach, often aided by techniques like microwave-assisted organic synthesis and mass-directed purification, allows for the rapid creation and evaluation of new analogues. nih.govbohrium.com For instance, a library could be created by reacting a core intermediate with a set of commercially available anilines or other amines to explore how changes in that part of the molecule affect a target property, such as receptor binding affinity or enzyme inhibition. ucla.edunih.gov

Table 2: Illustrative SAR Library from a Hypothetical Scaffold

| Analogue ID | R1 (Aniline Ring Substituent) | R2 (Aniline N-Substituent) | Biological Activity (IC50, nM) |

|---|---|---|---|

| Ref-01 | H | H | 150 |

| Lib-01A | 4-Fluoro | H | 75 |

| Lib-01B | 6-Chloro | H | 200 |

| Lib-02A | H | Acetyl | 500 |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Methyl and Piperidine (B6355638) Moiety Position on Molecular Interactions

The spatial orientation of the methyl and piperidine groups on the aniline (B41778) ring is a critical determinant of the molecule's interaction with biological macromolecules. The ortho-position of the methyl group relative to the amino group can induce a specific conformational preference in the molecule, which may be crucial for fitting into a receptor's binding pocket.

The piperidine ring, a common motif in many biologically active compounds, plays a significant role in establishing favorable interactions. The nitrogen atom within the piperidine ring is often protonated at physiological pH, allowing it to form a crucial salt bridge with acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu), in a receptor's binding site. This electrostatic interaction is a key anchoring point for many piperidine-containing ligands.

Furthermore, the hydrophobic surface of the piperidine ring can engage in van der Waals or hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the ligand-receptor complex. The position of the piperidine moiety at the 3-position of the aniline ring dictates the vector and distance of these potential interactions relative to the aniline core.

Rational Design of Analogues Based on Structural Features

The rational design of analogs of 2-Methyl-3-(piperidin-1-yl)aniline involves systematic modifications of its core structure to probe and optimize interactions with a target receptor. These modifications can be broadly categorized into three areas: the aniline ring, the methyl group, and the piperidine moiety.

Aniline Ring Modifications:

Substitution: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) on the aniline ring can modulate the electronic properties and steric profile of the molecule. For instance, the introduction of a chloro group can alter the electron density and potentially influence binding affinity.

Replacement: The aniline ring can be replaced with other aromatic or heteroaromatic systems to explore different binding orientations and interactions.

Methyl Group Modifications:

Positional Isomers: Moving the methyl group to other positions on the aniline ring can drastically alter the molecule's conformation and its ability to fit into a binding pocket.

Homologation: Replacing the methyl group with larger alkyl groups (e.g., ethyl, propyl) can probe the size of the hydrophobic pocket in the receptor.

Piperidine Moiety Modifications:

Ring Substitution: Introducing substituents on the piperidine ring can enhance hydrophobic interactions or introduce new hydrogen bonding opportunities. For example, a methyl or hydroxyl group on the piperidine ring can fine-tune the binding affinity and selectivity.

A study on related piperidine derivatives highlighted that the unsubstituted piperidine ring was often beneficial for affinity at certain receptors. However, in other cases, the introduction of a 4-pyridyl group on the piperidine was found to be more potent for sigma receptors.

| Modification Area | Specific Modification | Rationale |

| Aniline Ring | Introduction of electron-withdrawing groups | Modulate electronic properties and binding affinity |

| Aniline Ring | Replacement with heteroaromatic rings | Explore different binding orientations |

| Methyl Group | Positional isomerization | Alter molecular conformation |

| Methyl Group | Homologation to larger alkyl groups | Probe hydrophobic pocket size |

| Piperidine Moiety | Substitution with alkyl or hydroxyl groups | Fine-tune binding affinity and selectivity |

| Piperidine Moiety | Replacement with morpholine (B109124) or piperazine | Alter polarity and hydrogen bonding capacity |

Computational Modeling for Predictive SAR and QSAR Analyses

Computational modeling serves as a powerful tool to predict the biological activity of novel analogs and to understand the underlying molecular determinants of their activity. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can be used to predict the activity of untested compounds, thereby prioritizing synthetic efforts.

For a series of related compounds, various molecular descriptors can be calculated, including:

Electronic descriptors: (e.g., partial charges, dipole moment) to quantify the electronic properties.

Steric descriptors: (e.g., molecular volume, surface area) to describe the size and shape of the molecule.

Hydrophobic descriptors: (e.g., logP) to account for the molecule's lipophilicity.

Topological descriptors: which describe the connectivity of atoms in the molecule.

These descriptors are then used to build a QSAR equation that correlates them with the observed biological activity. Such models can provide valuable insights into which molecular properties are most important for activity and can guide the design of more potent analogs. For instance, a QSAR study might reveal that a certain range of lipophilicity and a specific partial charge on the piperidine nitrogen are crucial for optimal activity.

Molecular Docking and Ligand-Receptor Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in generating hypotheses about the specific interactions between the ligand and the amino acid residues in the receptor's binding site.

For this compound and its analogs, molecular docking studies can reveal:

Key Hydrogen Bonds: The protonated piperidine nitrogen is often hypothesized to form a strong hydrogen bond with a key acidic residue in the receptor. The aniline nitrogen can also participate in hydrogen bonding, either as a donor or an acceptor.

Hydrophobic Interactions: The phenyl ring and the aliphatic part of the piperidine ring can form hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine.

Pi-Pi Stacking: The aniline's aromatic ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket.

These docking studies can explain the observed SAR data. For example, if a bulky substituent on the aniline ring leads to a decrease in activity, docking simulations might show that this is due to a steric clash with a residue in the binding site. Conversely, if a modification leads to an increase in potency, docking might reveal a new favorable interaction.

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residue on Receptor |

| Hydrogen Bond | Protonated piperidine nitrogen, Aniline nitrogen | Aspartic acid, Glutamic acid, Serine, Threonine |

| Hydrophobic Interaction | Phenyl ring, Piperidine ring | Leucine, Isoleucine, Valine, Alanine |

| π-π Stacking | Aniline ring | Phenylalanine, Tyrosine, Tryptophan |

By integrating the findings from SAR, QSAR, and molecular docking studies, a comprehensive understanding of the molecular basis of action for this compound can be achieved, which is crucial for the development of new and improved therapeutic agents.

Investigations into Molecular Mechanisms and Interactions

Probing Potential Binding Sites and Molecular Targets

The structural motifs within 2-Methyl-3-(piperidin-1-yl)aniline—namely the aniline (B41778) ring, the piperidine (B6355638) ring, and the methyl group—suggest several classes of proteins as potential molecular targets. The piperidine moiety is a common scaffold in many drugs, while the aniline group can participate in various interactions with biomolecules. smolecule.com

Derivatives of piperidine and aniline have been investigated for a wide range of biological activities, pointing to a diverse set of potential targets. For instance, compounds incorporating the piperidinyl-aniline framework have been explored as ligands for neurotransmitter systems, such as dopamine (B1211576) and serotonin (B10506) receptors. The basic nitrogen in the piperidine ring is often a key feature for interaction with aminergic receptors.

Furthermore, related structures are known to interact with enzymes, which are critical regulators of cellular processes. Aniline derivatives have been investigated as inhibitors of various kinases, such as Anaplastic Lymphoma Kinase (ALK) and IκB kinase (IKKb), which are significant targets in cancer therapy. mdpi.com The specific substitution pattern on the aniline ring can influence binding affinity and selectivity for these enzyme targets. The vesicular acetylcholine (B1216132) transporter (VAChT) is another potential target, as other heteroaromatic and aniline derivatives of piperidine have shown high affinity for it. nih.gov

Sigma receptors, which are membrane-bound proteins involved in cellular signaling, are also potential targets. nih.gov The combination of a basic amine (piperidine) and hydrophobic aromatic regions in a ligand is a common feature for sigma receptor affinity. nih.gov

Analysis of Ligand-Target Recognition Elements

The stability of a ligand-target complex is governed by a variety of non-covalent interactions. Analysis of related compounds through molecular docking studies and X-ray crystallography provides insight into the specific recognition elements that are likely important for this compound.

Hydrogen Bonding: The aniline moiety contains a primary amine (-NH2) group, which can act as a hydrogen bond donor. evitachem.com Similarly, the nitrogen atom within the piperidine ring, when protonated, can form strong ionic interactions or hydrogen bonds. In studies of related ligands, the protonated piperidine nitrogen has been observed forming a salt bridge with the acidic residue Aspartate (Asp)114 in the histamine (B1213489) H3 receptor. nih.gov The amino group of an aniline structure can also facilitate hydrogen bonding that enhances pharmacological activity. evitachem.com

Pi-Stacking and Hydrophobic Interactions: The aniline ring is an aromatic system capable of engaging in π-π stacking interactions with aromatic amino acid residues such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp) in a protein's binding pocket. nih.govmdpi.com These interactions are a significant driving force for the binding of aromatic compounds. rsc.orgmdpi.com The methyl group on the aniline ring can further contribute to binding through hydrophobic interactions with nonpolar regions of the binding site, potentially enhancing affinity and selectivity. mdpi.com

Cation-Pi Interactions: A particularly strong non-covalent interaction involves the positively charged (protonated) piperidine nitrogen and the electron-rich face of an aromatic amino acid side chain. This cation-π interaction has been observed in related ligands, for example, with Tyr115 and Phe398 in the histamine H3 receptor. nih.gov

Applications and Utility in Advanced Chemical Research

Role as Versatile Synthetic Intermediates and Building Blocks

The bifunctional nature of 2-Methyl-3-(piperidin-1-yl)aniline, possessing both a nucleophilic secondary amine within the piperidine (B6355638) ring and a primary aromatic amine, makes it a valuable intermediate for constructing more complex molecular architectures. The aniline (B41778) portion can undergo a wide array of reactions characteristic of aromatic amines, while the piperidine offers a robust heterocyclic framework common in many bioactive molecules.

Researchers have utilized structurally similar aniline and piperidine derivatives as key building blocks in the synthesis of a diverse range of compounds. For instance, the aniline moiety is readily acylated to form amides. In one study, 2-(piperidin-1-yl)aniline was reacted with 2-chloronicotinoyl chloride in the presence of triethylamine (B128534) to produce the corresponding N-nicotinamide derivative, a class of compounds investigated for their potential fungicidal properties. mdpi.com This highlights a potential pathway where this compound could be used to generate novel carboxamides for agrochemical or pharmaceutical screening.

Furthermore, the piperidine-aniline framework is a key component in the synthesis of potent pharmaceutical agents. A notable example is the use of 4-(Piperidin-3-yl)aniline as a crucial intermediate in the synthesis of Niraparib, an orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The structural similarity suggests that this compound could serve as a valuable precursor for developing analogs of known drugs or entirely new therapeutic agents. The piperidine ring is a privileged scaffold in medicinal chemistry, known to enhance bioactivity and modulate pharmacokinetic properties. nih.gov

The compound can also be employed in reactions that construct more complex heterocyclic systems. For example, piperidine itself is used as a nucleophile in greener synthesis methods, such as the nucleophilic aromatic substitution on chloro-substituted imidazo[1,5-a]pyrimidines, to produce amino-substituted heterocycles with high yields. mdpi.com This demonstrates the potential of the piperidinyl group in this compound to participate in similar cyclization or substitution reactions to build fused ring systems.

| Reaction Type | Reagents/Conditions | Product Class | Potential Application | Reference |

| Amide Synthesis | Acyl Halides, Triethylamine | N-Aryl Amides | Fungicides, Pharmaceuticals | mdpi.com |

| Nucleophilic Aromatic Substitution | Activated Heterocycles (e.g., Chloro-pyrimidines) | Substituted Heterocycles | Medicinal Chemistry | mdpi.com |

| Pharmaceutical Intermediate Synthesis | Multi-step synthesis | Bioactive Molecules (e.g., PARP Inhibitor Analogs) | Oncology |

Development of Novel Ligands for Metal Complexes

The nitrogen atoms present in this compound—one in the piperidine ring and one in the aniline group—are potential donor sites for coordination with metal ions. This makes the compound an attractive candidate for the development of novel ligands for metal complexes, which are essential in catalysis, materials science, and bioinorganic chemistry.

The synthesis of cyclopalladated complexes from Schiff bases derived from substituted anilines illustrates this potential. In one study, a Schiff base formed from a piperidinyl-substituted aniline derivative reacted with palladium acetate (B1210297) to yield a dimeric, acetate-bridged cyclometalated complex. ekb.eg These complexes are formed through the activation of a C-H bond on the aniline ring, creating a stable five-membered metallated ring involving the phenyl carbon and the imine nitrogen. ekb.eg By analogy, this compound could be converted into a Schiff base and subsequently used to prepare similar organopalladium complexes, which are known to be valuable catalysts.

Moreover, related structures have been used to create multidentate ligands for various transition metals. For instance, N,N-bis((1H-pyrazol-1-yl)methyl)-2-(piperidin-1-yl)ethanamine and its derivatives have been synthesized and used to form cobalt(II) complexes. researchgate.net These ligands coordinate to the metal center through multiple nitrogen atoms, creating stable chelate structures. The scaffold of this compound could be similarly elaborated, for example, by alkylation of the aniline nitrogen with donor-containing arms, to produce novel tridentate or tetradentate ligands for catalytic or imaging applications.

| Metal | Ligand Type (Derived from Analogous Scaffolds) | Complex Structure | Potential Application | Reference |

| Palladium(II) | Cyclometalated Schiff Base | Dimeric, Halide-Bridged | Homogeneous Catalysis | ekb.eg |

| Cobalt(II) | N,N,N-Tridentate Pyrazolyl-Amine | Distorted Tetrahedral/Trigonal Bipyramidal | Coordination Chemistry | researchgate.net |

| Zinc(II) | N,N-Bidentate Pyrazolyl-Aniline | Distorted Tetrahedral | Model Complexes | researchgate.net |

Precursors for Chemical Biology Probes

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or enzyme, to study its function in a cellular context. The development of such probes requires a molecular scaffold that can be systematically modified to optimize potency, selectivity, and cell permeability. The this compound structure is a suitable starting point for creating libraries of compounds for screening and optimization.

Research into inhibitors for the serine/arginine-rich protein kinase 3 (SRPK3), a potential cancer target, involved the synthesis of a series of trifluoromethyl arylamides based on an N-(2-(piperidin-1-yl)phenyl) scaffold. researchgate.net This work underscores how the piperidinyl-aniline core can be a key element of a kinase inhibitor pharmacophore, with modifications to other parts of the molecule enabling the tuning of activity and selectivity. researchgate.net

Similarly, the discovery of chemical probes for epigenetic targets often involves the iterative design of molecules containing amine functionalities. For example, the development of potent inhibitors for the G9a/GLP methyltransferase involved optimizing a 4-(piperidin-4-yl)amino capping group to enhance cellular activity. rsc.org The this compound scaffold provides multiple vectors for chemical diversification, allowing for the exploration of structure-activity relationships crucial for probe development. acs.org

Furthermore, in the field of neuroimaging, scaffolds containing aromatic amines and heterocyclic rings are used to develop Positron Emission Tomography (PET) tracers. The synthesis of fluorescent probes and potential PET tracers for α-synuclein aggregates, implicated in Parkinson's disease, has been based on styrylbenzothiazole (B8753269) structures, which are often synthesized from substituted anilines. acs.org The this compound core could serve as a precursor for novel PET tracer candidates, where the piperidine and aniline moieties could be modified to fine-tune binding affinity and selectivity for protein aggregates.

Utility in Organic Synthesis Method Development

The unique electronic and steric characteristics of this compound make it a potentially useful substrate for the development and validation of new organic synthesis methodologies. The presence of multiple reactive sites—the primary amine, the adjacent aromatic ring, and the piperidine nitrogen—allows it to be tested in a variety of chemical transformations.

For instance, new, greener methods for nucleophilic aromatic substitution (SNAr) have been developed using amines like piperidine as nucleophiles. One such method utilizes polyethylene (B3416737) glycol (PEG-400) as a solvent for the reaction between various amines and chloro-substituted fused heterocycles, achieving high yields in short reaction times without the need for a base. mdpi.com this compound could serve as an interesting test substrate for such methodologies, probing the relative reactivity of its two distinct amine nucleophiles under various conditions.

The development of efficient methods for synthesizing N-aryl piperidones, which are important intermediates for many CNS agents, often involves the reaction of anilines with piperidone precursors. acs.org A convenient two-step synthesis of N-aryl-4-piperidones was developed that accommodates a wide variety of anilines with different electronic and steric properties. acs.org Using this compound as a substrate in such a reaction would test the robustness of the method with a sterically demanding, ortho-substituted aniline, providing valuable data on the scope and limitations of the synthetic protocol. The development of such synthetic routes is crucial for accessing novel chemical matter for drug discovery programs. researchgate.net

Advanced Analytical Methodologies for Detection and Quantification

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful and widely adopted technique for the analysis of a broad range of compounds, including aniline (B41778) derivatives like 2-Methyl-3-(piperidin-1-yl)aniline. Its high sensitivity and selectivity make it particularly suitable for detecting and quantifying trace levels of the compound in complex matrices.

A typical LC-MS method for aniline derivatives involves reversed-phase chromatography. The separation is often achieved on a C18 column. The mobile phase usually consists of a mixture of an aqueous component, often with a formic acid additive to improve peak shape and ionization efficiency, and an organic solvent like acetonitrile (B52724) or methanol. d-nb.infoikm.org.my A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate the analyte from other components in the sample. d-nb.info

For detection, tandem mass spectrometry (MS/MS) is frequently utilized. d-nb.info Electrospray ionization (ESI) in the positive ion mode is a common choice for aniline compounds. d-nb.infoikm.org.my The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. d-nb.info This targeted approach minimizes interferences from the sample matrix and allows for accurate quantification.

Research has demonstrated the successful application of LC-MS/MS for the analysis of various aniline derivatives in different sample types, including groundwater and biological samples. d-nb.infonih.gov For instance, a study comparing different analytical techniques for aniline derivatives in groundwater highlighted the advantages of LC-MS/MS in terms of speed and sensitivity, allowing for direct injection of water samples. d-nb.info

Table 1: Typical LC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting |

| Chromatography | |

| Column | Reversed-phase C18 |

| Mobile Phase A | 0.1% Formic Acid in Water d-nb.infoikm.org.my |

| Mobile Phase B | Acetonitrile or Methanol d-nb.infoikm.org.my |

| Elution | Gradient d-nb.info |

| Mass Spectrometry | |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode d-nb.infoikm.org.my |

| Detection Mode | Multiple Reaction Monitoring (MRM) d-nb.info |

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is another robust analytical technique that can be employed for the analysis of this compound. This method is particularly well-suited for volatile and thermally stable compounds.

In a typical GC-MS analysis of aniline derivatives, the sample is first introduced into the heated injector of the gas chromatograph, where it is vaporized. The gaseous analytes are then separated based on their boiling points and interactions with the stationary phase of the GC column. A common column choice is a fused-silica capillary column coated with a non-polar or medium-polarity stationary phase. d-nb.info

The temperature of the GC oven is programmed to increase over the course of the analysis, which facilitates the separation of compounds with a wide range of boiling points. d-nb.info The carrier gas, typically helium or hydrogen, transports the analytes through the column to the mass spectrometer. d-nb.info

In the mass spectrometer, the separated compounds are ionized, most commonly by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio and detected. The mass spectrum provides a unique fragmentation pattern for each compound, which aids in its identification. For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the target analyte. ajrconline.org

Studies have shown the effectiveness of GC-MS for the determination of aniline derivatives in various matrices. d-nb.infoajrconline.org While it may require sample derivatization in some cases to improve volatility and thermal stability, GC-MS offers excellent chromatographic resolution and is a valuable tool for the analysis of these compounds.

Table 2: Typical GC-MS Parameters for Aniline Derivative Analysis

| Parameter | Typical Setting |

| Gas Chromatography | |

| Column | Fused-silica capillary with a non-polar or medium-polarity stationary phase d-nb.info |

| Injector Temperature | e.g., 180°C d-nb.info |

| Oven Program | Temperature ramp, e.g., 70°C to 280°C d-nb.info |

| Carrier Gas | Helium or Hydrogen d-nb.info |

| Mass Spectrometry | |

| Ionization Source | Electron Ionization (EI) |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) ajrconline.org |

Exploration of Capillary Electrophoresis and Other Separation Techniques

Capillary electrophoresis (CE) is a high-resolution separation technique that offers an alternative to chromatography-based methods for the analysis of charged analytes. researchgate.net Given that aniline derivatives can be protonated in acidic conditions, CE is a viable technique for their separation and analysis.

In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). researchgate.net When a high voltage is applied across the capillary, analytes migrate at different velocities based on their charge-to-size ratio, leading to their separation. Detection is often performed using UV-Vis absorbance or, for enhanced sensitivity and specificity, by coupling the capillary to a mass spectrometer (CE-MS). researchgate.net

The composition of the BGE is a critical parameter in CE, as it influences the separation efficiency and selectivity. For the analysis of aniline derivatives, an acidic buffer is typically used to ensure the analytes are in their cationic form. researchgate.net

CE-MS combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net Various ionization sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used to interface CE with MS. researchgate.net This powerful combination allows for the analysis of complex mixtures and the identification of unknown impurities. researchgate.net While less common than LC-MS and GC-MS for routine analysis of aniline derivatives, CE and CE-MS offer unique advantages in terms of efficiency, low sample and solvent consumption, and complementary selectivity. researchgate.net

Future Research Directions and Emerging Opportunities

Green Chemistry Approaches to Synthesis and Derivatization

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.org For the synthesis and derivatization of 2-Methyl-3-(piperidin-1-yl)aniline, several green approaches are being explored.

Traditional methods for creating similar substituted anilines can be cumbersome or hazardous. researchgate.net Future research is geared towards developing synthetic pathways that are not only efficient but also environmentally benign. This includes the use of water as a green solvent, which is both cost-effective and safe. acs.org For instance, methods for the synthesis of azoxybenzenes from anilines have been developed using water at room temperature, catalyzed by DIPEA, showcasing a move away from volatile organic solvents. acs.org

Another key area is the development of one-pot syntheses from readily available starting materials. A novel method for generating substituted anilines from benzyl (B1604629) azides in an acid medium represents a fast, efficient, and scalable approach that avoids harsh reagents. chemrxiv.org This protocol is amenable to large-scale preparation and demonstrates the potential for converting non-functional methyl groups into valuable amine functionalities. chemrxiv.org Similarly, methods using isatoic anhydride (B1165640) derivatives offer a simple and rapid route to highly substituted anilines at room temperature by manipulating pH, thereby avoiding hazardous reagents like in situ generated hydrazoic acid. researchgate.net

The exploration of bio-based synthesis from renewable sources is also a promising frontier. rsc.org While direct bio-synthesis of a complex molecule like this compound is challenging, the use of renewable feedstocks for producing the necessary precursors is a viable goal. Evaluating the sustainability of these new pathways using green metrics toolkits will be essential to ensure they offer a tangible environmental benefit over traditional methods. rsc.org

Table 1: Comparison of Conventional vs. Green Synthesis Approaches for Substituted Anilines

| Feature | Conventional Approach | Green Chemistry Approach |

| Solvent | Often volatile organic compounds (VOCs) | Water, ionic liquids, or solvent-free conditions acs.orgrasayanjournal.co.in |

| Catalyst | Stoichiometric hazardous reagents | Recyclable catalysts, biocatalysts, non-toxic catalysts rasayanjournal.co.inresearchgate.net |

| Temperature | Often requires heating or reflux researchgate.net | Room temperature or mild heating acs.orgchemrxiv.org |

| Waste | Significant byproduct generation | Minimal waste, high atom economy rsc.org |

| Starting Materials | Often petroleum-based | Potentially renewable or from less hazardous precursors rsc.org |

High-Throughput Synthesis and Screening for Novel Reactivity

High-throughput synthesis (HTS) and combinatorial chemistry are powerful tools for rapidly generating large libraries of compounds for screening. nih.govelsevierpure.com Applying these techniques to the this compound scaffold can accelerate the discovery of new derivatives with novel reactivity and potential biological activity.

Parallel synthesis techniques can be employed to create a diverse library of analogues. For example, the Ullmann coupling reaction has been used in a parallel synthesizer to create a library of anilinoanthraquinone derivatives from various aniline (B41778) precursors. nih.govelsevierpure.com A similar strategy could be applied to this compound, reacting it with a diverse set of aryl halides to explore structure-activity relationships.

Multicomponent reactions (MCRs), such as the Ugi tetrazole reaction, are particularly well-suited for high-throughput synthesis as they can generate complex molecules in a single, efficient step under mild conditions. rug.nl By using this compound as the amine component in an MCR, a vast array of structurally diverse products can be accessed.

The resulting libraries of compounds can then be screened for various properties. This is not limited to biological activity but can also include screening for novel reactivity, catalytic properties, or material science applications. The integration of automated synthesis and screening platforms allows for the rapid exploration of the chemical space around the core scaffold. whiterose.ac.uk

Table 2: Hypothetical Library of Derivatives from this compound via High-Throughput Synthesis

| Scaffold | Reaction Type | Reactant | Resulting Derivative Class |

| This compound | Acylation | Diverse Acid Chlorides | N-Acyl Derivatives |

| This compound | Sulfonylation | Various Sulfonyl Chlorides | N-Sulfonyl Derivatives |

| This compound | Buchwald-Hartwig Amination | Array of Aryl Halides | N-Aryl Derivatives |

| This compound | Ugi-4CR Component | Aldehydes, Isocyanides, Carboxylic Acids | α-Acetamido Amide Derivatives |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. nih.govijettjournal.org These computational tools can be leveraged to design novel derivatives of this compound with desired properties, predict their bioactivity, and optimize synthetic routes.

Generative models, a key component of AI in chemistry, can design new molecules de novo. mdpi.com By training these models on large chemical databases and providing them with the this compound scaffold as a starting point, it is possible to generate novel, synthetically feasible derivatives with a high probability of possessing specific biological activities. researchgate.net Reinforcement learning can further refine this process, guiding the generation of molecules toward specific endpoints, such as high binding affinity for a target protein or favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netfrontiersin.org

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, can be built to correlate the structural features of this compound derivatives with their biological effects. nih.gov This allows researchers to prioritize which compounds to synthesize and test, saving time and resources. mdpi.com ML algorithms can analyze complex datasets to identify subtle structure-property relationships that may not be apparent to human researchers. researchgate.net

Furthermore, AI can assist in retrosynthetic analysis, proposing efficient and green synthetic pathways for target derivatives. acs.org By analyzing vast amounts of reaction data, these tools can suggest optimal reagents, catalysts, and reaction conditions, accelerating process development. acs.org

Exploration of New Catalytic Systems for Efficient Transformations

The development of new and more efficient catalytic systems is crucial for the synthesis and functionalization of molecules like this compound. Research in this area focuses on improving the efficiency of key bond-forming reactions, particularly the formation of C-N bonds, which is central to the synthesis of the aniline core and its derivatives. acs.org

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for C-N bond formation but often rely on expensive and precious metal catalysts. acs.org A major research thrust is the development of catalysts based on more abundant and less expensive first-row transition metals like copper, nickel, and cobalt. rsc.orgrsc.org For example, cobalt-catalyzed systems have been developed for the synthesis of N-containing heterocycles from ortho-substituted anilines. rsc.org Nickel pincer catalysts have also shown excellent reactivity for the direct alkylation of amines via the activation of sp3 C-H bonds. rsc.org

Another emerging area is photocatalysis, which uses visible light to drive chemical reactions under mild conditions. nih.gov This approach has been successfully used for oxidative C-N bond formation to synthesize N-arylindoles from stryryl anilines, demonstrating a new entry to complex nitrogen-containing molecules. nih.gov

The design of novel ligands is also critical for improving catalyst performance. New tridentate copper(II) complexes have been shown to efficiently catalyze C-N bond formation between N-nucleophiles and diazo compounds under mild conditions. mdpi.com The continued exploration of new ligand architectures will undoubtedly lead to more robust and selective catalysts for the transformations involving the this compound scaffold.

Table 3: Comparison of Catalytic Systems for C-N Bond Formation

| Catalyst Type | Metal | Advantages | Challenges |

| Traditional Cross-Coupling | Palladium (Pd) | High efficiency, broad substrate scope acs.org | High cost, potential toxicity of residual metal |

| First-Row Transition Metals | Copper (Cu), Nickel (Ni), Cobalt (Co) | Low cost, high abundance rsc.orgrsc.org | Can require higher catalyst loading, may have lower functional group tolerance |

| Photocatalysis | Ruthenium (Ru), Iridium (Ir) | Mild reaction conditions (room temp, visible light), unique reactivity nih.gov | Substrate scope can be limited, quantum yield considerations |

| Biocatalysis | Enzymes (e.g., laccases, transferases) | High selectivity, environmentally friendly (water solvent) researchgate.net | Limited to specific transformations, enzyme stability |

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。